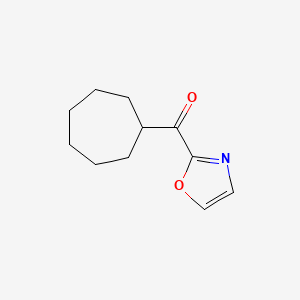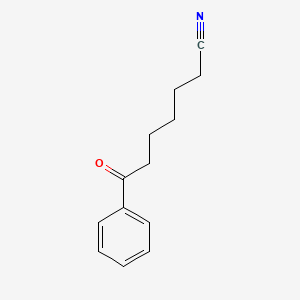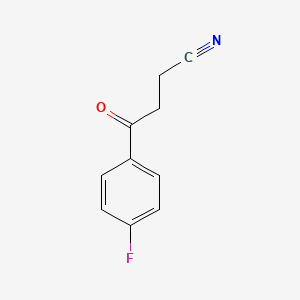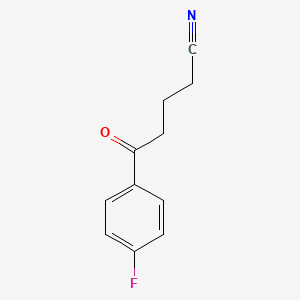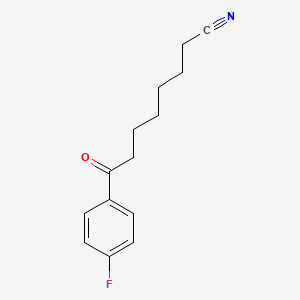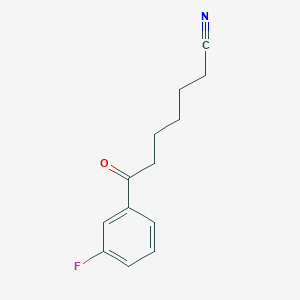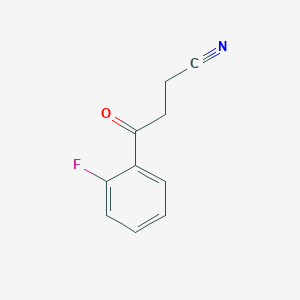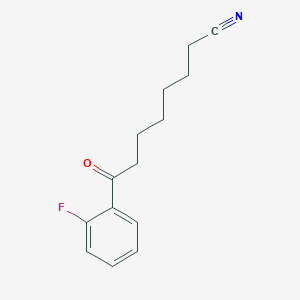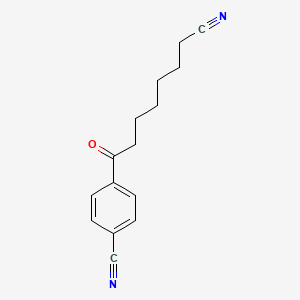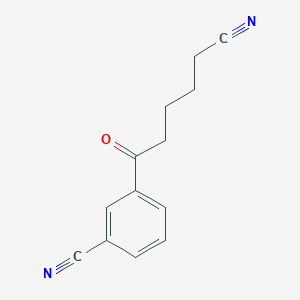![molecular formula C8H12N2O B1324282 5,6,7,8-Tetrahidroimidazo[1,2-a]piridin-3-ilmetanol CAS No. 1086376-71-7](/img/structure/B1324282.png)
5,6,7,8-Tetrahidroimidazo[1,2-a]piridin-3-ilmetanol
Descripción general
Descripción
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol is a heterocyclic compound with a molecular formula of C8H12N2O.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials with unique properties
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazone derivatives, exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria . The nature of these interactions involves the formation of hydrazone derivatives through condensation reactions, which can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.
Cellular Effects
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in bacterial resistance, leading to enhanced antibacterial activity . Additionally, its impact on cellular metabolism includes the inhibition of key metabolic enzymes, which can disrupt the energy production and biosynthetic pathways in bacterial cells.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to a cascade of effects, including changes in gene expression and metabolic flux. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol over time are important factors in its laboratory use. In vitro studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function include sustained antibacterial activity, which can be attributed to its stable interaction with target enzymes and proteins.
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including potential damage to non-target cells and tissues . Threshold effects are critical in determining the optimal dosage for therapeutic applications, ensuring maximum efficacy with minimal toxicity.
Metabolic Pathways
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound can influence metabolic flux by inhibiting key enzymes in bacterial metabolic pathways, leading to reduced energy production and biosynthesis . These interactions highlight the compound’s potential as a metabolic inhibitor in antibacterial therapy.
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its biochemical activity. The compound’s ability to accumulate in bacterial cells contributes to its sustained antibacterial effects .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within bacterial cells. This localization is essential for its interaction with target enzymes and proteins, ensuring effective inhibition of bacterial growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with formaldehyde and a reducing agent, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Investigated for its potential as a therapeutic agent in treating various diseases.
5,6,7,8-Tetrahydroimidazo[1,2-a]thiazole:
Uniqueness: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol stands out due to its specific structural features and the presence of the methanol group, which imparts unique chemical reactivity and biological activity.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVOVYOGGNSRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
